![molecular formula C9H8N2O2 B1499564 2-(1H-吡咯并[3,2-b]吡啶-3-基)乙酸 CAS No. 27224-27-7](/img/structure/B1499564.png)

2-(1H-吡咯并[3,2-b]吡啶-3-基)乙酸

描述

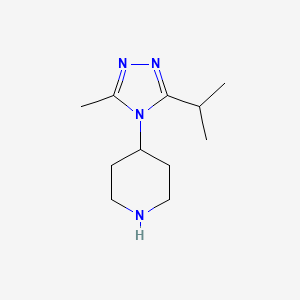

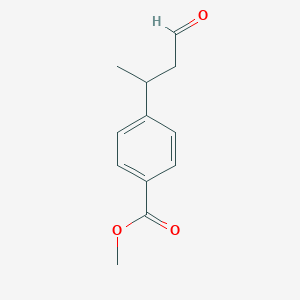

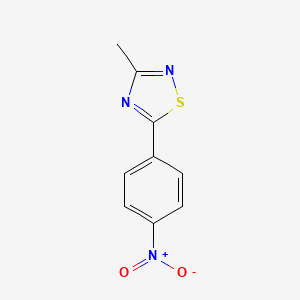

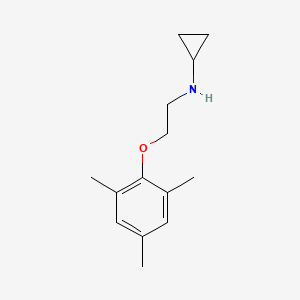

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗:FGFR抑制剂

2-(1H-吡咯并[3,2-b]吡啶-3-基)乙酸: 衍生物已被鉴定为成纤维细胞生长因子受体 (FGFR) 的强效抑制剂,FGFR 在各种癌症的发生和发展中起着至关重要的作用。FGFR 信号通路的异常激活与多种类型的肿瘤有关,包括乳腺癌、肺癌、前列腺癌、膀胱癌和肝癌。该化合物的衍生物,特别是化合物 4h,已显示出对 FGFR1–4 的显着抑制活性,低 IC50 值表明其具有高效力。 体外研究表明,这些化合物可以抑制癌细胞增殖、诱导凋亡并降低迁移和侵袭能力,使其成为有前景的癌症治疗候选药物 .

靶向药物设计

1H-吡咯并[3,2-b]吡啶-3-乙酸 的结构特征使其成为设计靶向药物的理想支架。它选择性结合 FGFR 亚型的能力,使得能够开发出能够最大限度地减少脱靶效应并改善治疗结果的靶向疗法。 某些衍生物,例如化合物 4h,的低分子量有利于后续的药物设计优化,从而增强了创建更有效和毒性更小的治疗剂的潜力 .

信号转导研究

该化合物在 FGFR 抑制中的作用也延伸到信号转导研究。FGF-FGFR 轴参与调节器官发育、细胞增殖、迁移、血管生成和其他关键过程的通路。 通过研究1H-吡咯并[3,2-b]吡啶-3-乙酸衍生物对 FGFR 依赖性信号传导的影响,研究人员可以深入了解这些生物学功能背后的分子机制,以及它们的失调如何导致疾病状态 .

分子生物学研究

在分子生物学中,该化合物用作理解酪氨酸残基的自磷酸化和下游信号通路(如 RAS-MEK-ERK、PLCγ 和 PI3K-Akt)活化的工具。这些通路对于细胞通讯和对外部刺激的反应至关重要。 通过抑制 FGFR,研究人员可以研究这些通路对细胞行为的影响,并确定潜在的干预目标 .

药理学研究

1H-吡咯并[3,2-b]吡啶-3-乙酸 衍生物的药理学研究集中在其作为开发新药物的先导化合物的潜力。随着 FDA 最近批准了像 Erdafitinib 和 Pemigatinib 这样的 FGFR 抑制剂,人们对扩大 FGFR 靶向药物类别越来越感兴趣。 这些研究有助于理解新药候选药物的药效学、药代动力学和治疗指数 .

TNIK 抑制用于免疫调节

另一个应用是抑制 Traf2 和 Nck 相互作用激酶 (TNIK),它参与 Wnt 信号通路,并在免疫反应调节中发挥作用。基于1H-吡咯并[3,2-b]吡啶支架的化合物已显示出对 TNIK 的高度抑制,其中一些化合物的 IC50 值低于 1 nM。 这些发现表明在免疫调节疗法和 Wnt 通路相关的疾病治疗中具有潜在用途 .

作用机制

Target of Action

Pyrrolopyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play a crucial role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

It is known that fgfr inhibitors block the activation of the fgfr signaling pathway, which is involved in regulating organ development, cell proliferation, migration, angiogenesis, and other processes .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways are involved in cell proliferation, migration, and survival.

Pharmacokinetics

It has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 0.81, indicating its lipophilicity . Lipophilicity can influence a drug’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Fgfr inhibitors, in general, can inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .

生化分析

Biochemical Properties

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and affecting downstream signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to FGFRs, leading to the inhibition of their kinase activity and subsequent downstream signaling . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to modulate gene expression further contributes to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid change over time. Studies have shown that the compound remains stable under standard storage conditions In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing cancer cell proliferation . At higher doses, it may cause toxic or adverse effects, including potential damage to healthy tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism and its impact on cellular processes are essential for understanding its overall biochemical behavior and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these processes is vital for optimizing its therapeutic efficacy.

Subcellular Localization

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for understanding its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8(13)4-6-5-11-7-2-1-3-10-9(6)7/h1-3,5,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQIMQAZVVLLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)CC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668547 | |

| Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27224-27-7 | |

| Record name | (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。